molecular formula C19H28N4O3 B1675639 1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone CAS No. 117690-79-6

1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone

Katalognummer B1675639
CAS-Nummer: 117690-79-6
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: WCGXJPFHTHQNJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone” is an aromatic ketone . It is also known by other names such as LY 255283, LY255283, and LY-255283 . The molecular formula of this compound is C19H28N4O3 .


Molecular Structure Analysis

The molecular weight of this compound is 360.5 g/mol . The IUPAC name is 1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C19H28N4O3 and a molecular weight of 360.5 g/mol . More specific physical and chemical properties are not available in the retrieved data.

Wissenschaftliche Forschungsanwendungen

1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone

, also known as LY255283 , is a compound that has been identified as a leukotriene B4 (LTB4) receptor antagonist . This receptor is involved in inflammatory responses, and antagonists like LY255283 can be useful in research related to inflammation and immune response.

Pulmonary Research

Scientific Field

Respiratory Medicine

Application Summary

LY255283 is utilized to investigate its effects on lung tissue, particularly in conditions like acute respiratory distress syndrome (ARDS).

Experimental Procedures

In animal models, LY255283 is administered at varying doses to evaluate its impact on lung function and inflammation.

Results

Studies have shown that LY255283 can ameliorate symptoms of ARDS in pigs, potentially by inhibiting the recruitment of activated polymorphonuclear leukocytes (PMNs) into the alveoli .

Cardiovascular Research

Scientific Field

Cardiology

Application Summary

The compound’s role in cardiovascular diseases is explored, given the involvement of LTB4 in atherosclerosis and other inflammatory cardiovascular conditions.

Experimental Procedures

LY255283 is applied to models of cardiovascular disease to assess its therapeutic potential.

Results

The results suggest that LY255283 may have a protective effect against the progression of certain cardiovascular diseases .

Neurological Research

Scientific Field

Neurology

Application Summary

The neuroprotective effects of LY255283 are studied in the context of neuroinflammation and neurodegenerative diseases.

Experimental Procedures

Neuronal cultures or animal models with induced neuroinflammation are treated with LY255283 to observe its effects.

Results

Preliminary data indicate that LY255283 might reduce neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases .

Dermatological Research

Scientific Field

Dermatology

Application Summary

LY255283 is researched for its potential use in treating inflammatory skin conditions such as psoriasis and eczema.

Experimental Procedures

Topical formulations containing LY255283 are applied to affected skin areas in animal models or cell cultures.

Results

Findings suggest that LY255283 can decrease skin inflammation and may improve symptoms of certain dermatological conditions .

Zukünftige Richtungen

The compound is part of a series of hydroxyacetophenones prepared for evaluation as leukotriene B4 (LTB4) receptor antagonists . This suggests that it may have potential applications in medical research or therapeutics, particularly in areas where the LTB4 receptor is implicated.

Eigenschaften

IUPAC Name

1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-5-14-11-15(13(2)24)16(25)12-17(14)26-10-8-6-7-9-19(3,4)18-20-22-23-21-18/h11-12,25H,5-10H2,1-4H3,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGXJPFHTHQNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCCCCCC(C)(C)C2=NNN=N2)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151872
Record name LY 255283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone

CAS RN

117690-79-6
Record name LY 255283
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117690796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 255283
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-255283
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H037W1I5AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone
Reactant of Route 2
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone
Reactant of Route 3
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone
Reactant of Route 5
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone
Reactant of Route 6
1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone

Citations

For This Compound
20
Citations
HJ Kim, DK Kim, H Kim, JY Koh, KM Kim… - British journal of …, 2008 - Wiley Online Library
Background and purpose: Recently, we reported that 12(S)‐HPETE (12(S)‐hydroperoxyeicosa‐5Z,8Z,10E,14Z‐tetraenoic acid) induces scratching in ICR mice. We hypothesized that 12…
Number of citations: 33 bpspubs.onlinelibrary.wiley.com
P Liu, X Xu, L Chen, L Ma, X Shen, L Hu - Bioorganic & Medicinal …, 2014 - Elsevier
Compound 1 (IC 50 = 35.2 ± 7.2 μM), a moderate FXR antagonist was discovered via high-throughput screening. Structure–activity relationship studies indicated that the shape and the …
Number of citations: 22 www.sciencedirect.com
WT Jackson, LL Froelich, RJ Boyd… - … of Pharmacology and …, 1999 - ASPET
The in vitro actions were investigated of LY293111, a potent and selective leukotriene B 4 (LTB 4 ) receptor antagonist, on human neutrophils, human blood fractions, guinea pig lung …
Number of citations: 49 jpet.aspetjournals.org
XZ Ding, MS Talamonti, RH Bell Jr, TE Adrian - Anti-cancer drugs, 2005 - journals.lww.com
Arachidonic acid is metabolized by two major pathways, cyclooxygenases and lipoxygenases. The metabolites catalyzed by these enzymes are important mediators of acute and …
Number of citations: 64 journals.lww.com
CE Jones, S Holden, L Tenaillon, U Bhatia… - Molecular …, 2003 - ASPET
Using a bioinformatics approach, we have isolated a novel G-protein-coupled receptor (GPCR), R527, and have demonstrated that this receptor shows no significant homology to …
Number of citations: 125 molpharm.aspetjournals.org
DK Kim, HJ Kim, KS Sung, H Kim, SA Cho… - European journal of …, 2007 - Elsevier
The itch-associated responses evoked by intradermal injection of 12(S)-HPETE and leukotriene B 4 were compared in ICR-mice. 12(S)-HPETE and leukotriene B 4 (0.01–0.2 nmol/site) …
Number of citations: 22 www.sciencedirect.com
M Nakamura, T Shimizu - Chemical reviews, 2011 - ACS Publications
Arachidonic acid (all-cis-5, 8, 11, 14-eicosatetraenoic acid, AA) is an essential constituent of cellular membranes, which is released by tightly regulated phospholipase cleavage. …
Number of citations: 92 pubs.acs.org
YH Huang, F Sharifpanah, S Becker… - Cells Tissues …, 2016 - karger.com
Embryonic stem (ES) cells can differentiate into various kinds of cells, such as endothelial and hematopoietic cells. In addition, some evidence suggests that inflammatory mediators …
Number of citations: 9 karger.com
YH Huang - 2015 - geb.uni-giessen.de
Embryonic stem (ES) cells are able to differentiate into several kinds of cells, such as endothelial and haematopoietic cells. Leukotrienes (LTs) are important mediators of inflammation …
Number of citations: 4 geb.uni-giessen.de
JJ Moreno - Journal of Pharmacology and Experimental …, 2009 - ASPET
The beneficial effects of fish oil on inflammation have been attributed to the content of eicosapentaenoic (EPA)/docosahexaenoic acid. EPA is also a substrate for arachidonic acid (AA) …
Number of citations: 62 jpet.aspetjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.